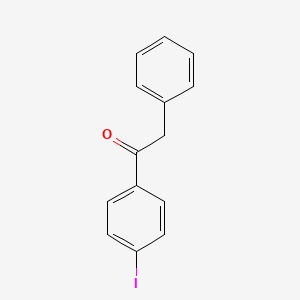

4'-Iodo-2-phenylacetophenone

Description

BenchChem offers high-quality 4'-Iodo-2-phenylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Iodo-2-phenylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBAJVHUNMQCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642283 | |

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55794-28-0 | |

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4'-Iodo-2-phenylacetophenone from 4-iodoacetophenone

A Strategic Guide to Chemoselective -Benzylation

Executive Summary

Target Molecule: 4'-Iodo-2-phenylacetophenone (CAS: N/A for specific isomer, generic structure class:

This guide details the synthesis of 4'-Iodo-2-phenylacetophenone via the regioselective

To address these challenges, this protocol utilizes Kinetic Enolate Formation using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C). This ensures quantitative deprotonation prior to electrophile introduction, suppressing polyalkylation and preserving the aryl iodide integrity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from an enolizable ketone and an alkyl halide.

Critical Strategic Considerations

| Parameter | Challenge | Strategic Solution |

| Chemoselectivity | Aryl Iodides can undergo Li/I exchange with organolithiums ( | Use LDA , a non-nucleophilic bulky base, at -78°C . The rate of proton transfer ( |

| Regioselectivity | Polyalkylation (adding two benzyl groups) is common if product enolate equilibrates with starting enolate. | Kinetic Control: Generate the enolate quantitatively before adding the electrophile. Do not use weaker bases (e.g., NaH, KOtBu) at RT. |

| Stoichiometry | Excess electrophile promotes di-alkylation. | Use a slight excess of Base (1.1 equiv) to ensure full conversion of SM, but strictly 1.0 equiv of Benzyl Bromide. |

Experimental Protocol: Kinetic Enolate Alkylation

4.1. Reagents & Materials[1][2][3][4]

-

4-Iodoacetophenone (1.0 equiv): 2.46 g (10 mmol)

-

Benzyl Bromide (1.0 equiv): 1.71 g (1.19 mL, 10 mmol)

-

Diisopropylamine (1.1 equiv): 1.11 g (1.54 mL, 11 mmol)

- -Butyllithium (1.1 equiv): 4.4 mL (2.5 M in hexanes, 11 mmol)

-

THF (Anhydrous): 50 mL

-

Ammonium Chloride (sat. aq.): Quench solution

4.2. Step-by-Step Procedure

Step 1: In Situ Generation of LDA

-

Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add anhydrous THF (20 mL) and Diisopropylamine (1.54 mL) .

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add

-BuLi (4.4 mL, 2.5 M) dropwise over 10 minutes.-

Note: Maintain temp < -70°C to prevent THF decomposition.

-

-

Stir at -78°C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation

-

Dissolve 4-Iodoacetophenone (2.46 g) in anhydrous THF (15 mL) in a separate dry vial.

-

Add the ketone solution dropwise to the LDA solution at -78°C over 15-20 minutes.

-

Critical: Slow addition prevents local heating, which could trigger Li/I exchange or self-condensation.

-

-

Stir the resulting yellow/orange enolate solution at -78°C for 45 minutes.

Step 3: Electrophilic Trapping (Benzylation)

-

Add Benzyl Bromide (1.19 mL) dropwise (neat or as 1:1 solution in THF).

-

Allow the reaction to stir at -78°C for 1 hour .

-

Slowly warm the reaction to 0°C over 2 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by a slightly less polar product.

-

Step 4: Quench and Workup

-

Quench the reaction at 0°C by adding saturated aqueous

(20 mL) . -

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

-

Combine organic layers and wash with Brine (50 mL) .

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of Hexanes

5% EtOAc/Hexanes. -

Yield Expectation: 75-85% as a white to off-white solid.

Reaction Mechanism & Pathway[3][5][6][7]

The reaction proceeds via a kinetic deprotonation followed by an

Figure 2: Mechanistic pathway highlighting the kinetic enolate intermediate.

Analytical Characterization

To validate the synthesis, confirm the following spectral signatures.

| Technique | Diagnostic Signal | Structural Assignment |

| Methylene bridge (-C(O)-CH2 -Ph). Crucial singlet confirming mono-alkylation. | ||

| AA'BB' System of the 4-iodophenyl ring. | ||

| Phenyl group protons. | ||

| Ketone Carbonyl (C=O). | ||

| C-I (Iodinated carbon typically shielded). | ||

| MS (EI/ESI) | m/z 322 | Molecular ion peak matching |

Troubleshooting & Optimization

Issue 1: Presence of Di-alkylated Product

-

Symptom:[3][5][6][7][8] NMR shows a triplet/multiplet at the alpha position instead of a singlet, or integration issues.

-

Root Cause:[3][7][8][9] Temperature rose too fast, allowing product enolate equilibration.

-

Fix: Keep reaction at -78°C for longer before adding bromide; ensure strictly 1.0 equiv of benzyl bromide is used.

Issue 2: Recovery of Starting Material

-

Fix: Distill THF over Na/Benzophenone immediately before use. Titrate

-BuLi to verify concentration.

Issue 3: Iodine Loss (Debromination/Deiodination)

-

Symptom:[3][5][6][7][8][9] Product mass is lower than expected (des-iodo product).

-

Fix: Switch base to KHMDS (Potassium Hexamethyldisilazide) . Potassium enolates are generated without alkyl-lithium reagents, completely eliminating the risk of halogen exchange.

References

-

Kinetic vs. Thermodynamic Control: Evans, D. A. (2005). Evans pKa Table and Enolate Chemistry. Harvard University. Link

-

General Procedure for Enolate Alkylation: Reich, H. J. (2024). Alkylation of Enolates. University of Wisconsin-Madison. Link

-

Properties of 4-Iodoacetophenone: Sigma-Aldrich Product Specification, CAS 13329-40-3. Link

- Base Selection in Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. 182.160.97.198:8080 [182.160.97.198:8080]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chegg.com [chegg.com]

- 6. 4'-Iodoacetophenone | 13329-40-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Regioselective Synthesis of 4-Iododeoxybenzoin via Friedel-Crafts Acylation

Executive Summary

This technical guide details the Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride to synthesize 1-(4-iodophenyl)-2-phenylethanone (4-iododeoxybenzoin). This transformation is a critical entry point for generating functionalized isoflavones and pharmaceutical intermediates where the iodine handle allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The protocol addresses the specific challenges of acylating deactivated aromatic rings, managing the "product inhibition" effect typical of Lewis acid-mediated acylations, and ensuring high regioselectivity for the para-isomer.

Mechanistic Underpinnings & Regioselectivity[1]

The Electronic Paradox of Iodobenzene

Iodobenzene presents a unique electronic environment for Electrophilic Aromatic Substitution (EAS). The iodine atom exerts a strong inductive electron-withdrawing effect (-I) , which deactivates the ring toward electrophiles compared to benzene. However, its lone pair electrons provide a resonance donating effect (+R) , which directs incoming electrophiles to the ortho and para positions.

In the acylation with phenylacetyl chloride, the para position is kinetically favored due to steric hindrance at the ortho positions, exacerbated by the large atomic radius of iodine (198 pm) and the bulk of the incoming phenylacetylium electrophile.

The Acylium Ion Pathway

The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1] Unlike alkylation, acylation requires a stoichiometric excess of Lewis acid because the resulting ketone product acts as a Lewis base, complexing with the catalyst and deactivating it.[2]

Figure 1: Mechanistic Pathway

Caption: Generation of the electrophilic acylium species and subsequent EAS mechanism.

Strategic Process Design

Catalyst Selection and Stoichiometry

While milder Lewis acids (ZnCl₂, FeCl₃) are effective for activated substrates (e.g., anisole), the deactivated nature of iodobenzene requires a strong Lewis acid. Aluminum Chloride (AlCl₃) is the standard choice.

-

Stoichiometry Rule: Use 1.1 to 1.5 equivalents of AlCl₃ relative to the acid chloride.

-

1.0 eq is consumed by coordination to the carbonyl of the product.

-

0.1–0.5 eq ensures catalytic turnover for the remaining conversion.

-

Solvent Systems

| Solvent | Dielectric Constant | Pros | Cons |

| Dichloromethane (DCM) | 8.93 | Good solubility, low boiling point (easy removal), moderate polarity stabilizes acylium. | Limited reflux temperature (40°C) may slow reaction with deactivated rings. |

| Nitrobenzene | 34.8 | High polarity stabilizes intermediates; high boiling point allows heating. | Difficult to remove (high bp), toxic. |

| Carbon Disulfide (CS₂) | 2.6 | Historical standard; clean isolation. | Extremely flammable, neurotoxic. Not recommended for scale-up. |

Recommendation: Start with DCM for safety and ease of workup. If conversion is sluggish (<50% after 12h), switch to 1,2-dichloroethane (DCE) to allow reflux at 83°C.

Experimental Protocol

Target: Synthesis of 1-(4-iodophenyl)-2-phenylethanone (10 mmol scale).

Materials

-

Iodobenzene: 2.04 g (10 mmol)

-

Phenylacetyl chloride: 1.70 g (11 mmol) [1.1 eq]

-

Aluminum Chloride (anhydrous): 1.60 g (12 mmol) [1.2 eq]

-

Dichloromethane (anhydrous): 20 mL

-

HCl (1M): For quenching

Step-by-Step Methodology

Phase 1: Electrophile Generation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Charge the flask with AlCl₃ (1.60 g) and DCM (10 mL) . Cool to 0°C in an ice bath.

-

Add Phenylacetyl chloride (1.70 g) dropwise over 10 minutes.

-

Observation: The suspension will likely clarify or change color as the acylium complex forms. Stir for 15 minutes at 0°C.

-

Phase 2: Acylation 4. Dissolve Iodobenzene (2.04 g) in DCM (10 mL) . 5. Add the iodobenzene solution dropwise to the acylium mixture at 0°C.

- Control: Maintain internal temperature <5°C to minimize ortho isomer formation and potential deiodination.

- Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

- Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). Look for the disappearance of iodobenzene (

Phase 3: Quenching and Isolation

7. Caution: The quench is exothermic. Cool the mixture back to 0°C.

8. Slowly add 1M HCl (20 mL) . The aluminum complex will break down, often forming a white precipitate of aluminum salts that dissolves into the aqueous layer.

9. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

10. Combine organic layers, wash with saturated

Phase 4: Purification 12. The crude solid usually contains mostly the para-isomer. Recrystallize from Ethanol or Ethanol/Hexane to obtain pure 4-iododeoxybenzoin.

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of 4-iododeoxybenzoin.

Troubleshooting & Critical Quality Attributes (CQAs)

Deiodination

A known side reaction in the Friedel-Crafts acylation of iodoarenes is deiodination (protodeiodination), driven by the reversibility of EAS or acid-catalyzed exchange.

-

Mitigation: Avoid reaction temperatures above 40°C. If heating is required, ensure the reaction is strictly anhydrous, as protons facilitate the leaving of the iodine group.

Regioisomer Contamination

While para is favored, 5–10% ortho isomer may form.

-

Detection:

NMR is definitive. The methylene protons ( -

Remediation: The para isomer is significantly more crystalline and less soluble in cold ethanol than the ortho isomer. Multiple recrystallizations are more effective than column chromatography for removing the ortho impurity.

Ketene Formation

Phenylacetyl chloride has acidic

-

Control: Ensure AlCl₃ is added to the acid chloride (or vice versa) at low temperature to favor acylium formation over elimination.

References

-

Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text on EAS mechanisms and catalyst behavior).

-

Olah, G. A., Kuhn, S. J., Flood, S. H., & Hardie, B. A. (1964).[1] Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Methyloxocarbonium (Acetylium) Hexafluoro- and Hexachloroantimonate.[1] Journal of the American Chemical Society, 86(11), 2203–2208. Link

-

Corby, B. W., Gray, P. J., & Leitch, R. E. (1979). Friedel–Crafts acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes.[3] Journal of the Chemical Society, Perkin Transactions 1, 567-573. (Specific study on regioselectivity in iodobenzene acylation). Link

-

Organic Syntheses. (1932). Desoxybenzoin.[1][2] Org.[4][1][5][6] Synth. 12, 16. (General procedure for deoxybenzoin synthesis adapted for halo-derivatives). Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

4'-Iodo-2-phenylacetophenone chemical properties and structure

[1][2][3][4]

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0), also known as 1-(4-iodophenyl)-2-phenylethanone , is a specialized deoxybenzoin derivative serving as a high-value scaffold in medicinal chemistry and materials science.[1] Its structural duality—combining an active methylene group (

Chemical Identity & Physical Properties[1][2][5][6][7][8]

| Property | Data |

| IUPAC Name | 1-(4-iodophenyl)-2-phenylethanone |

| Common Synonyms | 4'-Iodo-deoxybenzoin; p-Iododesoxybenzoin |

| CAS Number | 55794-28-0 |

| Molecular Formula | |

| Molecular Weight | 322.14 g/mol |

| Physical State | Crystalline Solid (White to pale yellow) |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Acetone, THF |

| Melting Point | Est.[2][3][4] 75–85 °C (Analogous to 4-bromo: 68–72 °C) |

| SMILES | O=C(CC1=CC=CC=1)C2=CC=C(I)C=C2 |

Structural Analysis & Spectroscopic Signature

The molecule features two distinct aromatic systems linked by a carbonyl-methylene bridge.

-

Ring A (4-Iodophenyl): The iodine atom at the para position activates this ring for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

-

Ring B (Phenyl): A chemically stable benzyl group that provides lipophilicity and steric bulk.

-

Linker (

): The methylene protons are acidic (

Predicted NMR Signature ( )

-

H NMR:

- ~7.80 ppm (d, 2H, ortho-to-carbonyl on Ring A)

- ~7.60 ppm (d, 2H, ortho-to-iodo on Ring A)

- ~7.20–7.40 ppm (m, 5H, Ring B protons)

-

~4.20 ppm (s, 2H,

Synthesis Protocol: Friedel-Crafts Acylation

The most robust industrial and laboratory scale synthesis involves the Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride. This route is preferred over the Grignard approach (4-iodobenzonitrile + benzylmagnesium chloride) due to higher atom economy and easier purification.

Reaction Scheme

Step-by-Step Methodology

Reagents: Iodobenzene (1.0 equiv), Phenylacetyl chloride (1.05 equiv), Aluminum Chloride (

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an acid trap (NaOH solution) to neutralize HCl gas. Flush with Argon or Nitrogen.

-

Catalyst Suspension: Charge the flask with anhydrous

and dry DCM. Cool the suspension to 0°C using an ice bath. -

Acyl Chloride Addition: Add phenylacetyl chloride dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may darken).

-

Substrate Addition: Add iodobenzene dropwise over 30 minutes, maintaining the temperature below 5°C. Note: Iodobenzene is deactivated but directs ortho/para. The bulky acyl complex heavily favors the para position.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Self-Validation: Evolution of HCl gas (bubbling in trap) indicates reaction progress. Cessation of bubbling signals completion.

-

-

Quenching: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-ketone complex).

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash combined organics with water, saturated

, and brine. Dry over -

Purification: Recrystallize from Ethanol or Ethanol/Hexane to yield the product as white/off-white crystals.

Reactivity & Applications Profile

The utility of 4'-Iodo-2-phenylacetophenone lies in its ability to undergo orthogonal transformations at three distinct sites: the Aryl-Iodide, the Carbonyl, and the Alpha-Carbon.

Divergent Synthesis Map

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 4'-iodo and alpha-methylene groups.

Key Application: SERM Synthesis

This molecule is a critical intermediate for Selective Estrogen Receptor Modulators (SERMs) . The synthesis of Tamoxifen-like drugs often requires a deoxybenzoin backbone.

-

Alpha-Alkylation: The alpha-carbon is alkylated (e.g., with an amino-ethoxy side chain).

-

Grignard Addition: The carbonyl is reacted with an aryl-Grignard reagent.

-

Dehydration: Acid-catalyzed dehydration yields the tri-aryl ethylene scaffold typical of Tamoxifen.

-

Coupling: The 4'-iodo group allows for late-stage diversification of the drug candidate via cross-coupling to optimize potency.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. May cause sensitization.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent oxidation of the iodide (though relatively stable) or moisture absorption.

-

Disposal: Halogenated organic waste. Do not mix with acid streams during disposal unless neutralized.

References

-

Friedel-Crafts Acylation Mechanisms. ChemGuide. "The Reaction of Acyl Chlorides with Benzene."

-

Deoxybenzoin Synthesis. Organic Syntheses. "4-Bromoacetophenone and 1-(4-Acetylphenyl)-2-phenylethane."

-

Physical Properties & CAS Data. BLD Pharm. "4'-Iodo-2-phenylacetophenone MSDS and Properties."

-

Iodine in Drug Discovery. National Institutes of Health (NIH). "Acetophenone Derivatives in Drug Research and Development."

-

Chemical Structure Data. ChemSrc. "4'-Iodo-2-phenylacetophenone Structure and Downstream Products."

Technical Monograph: Structural Elucidation and Synthetic Utility of 1-(4-Iodophenyl)-2-phenylethanone

The following technical guide details the structural elucidation, synthesis, and application of 1-(4-iodophenyl)-2-phenylethanone , a critical intermediate in the development of selective estrogen receptor modulators (SERMs) and functionalized isoflavones.

Executive Summary

1-(4-iodophenyl)-2-phenylethanone (CAS RN: 55794-28-0 ) is a diaryl ethanone derivative characterized by a deoxybenzoin skeleton functionalized with a para-iodine atom. This halogen "handle" renders the molecule a high-value scaffold in medicinal chemistry, specifically as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Its structural rigidity and electronic properties make it a preferred precursor for synthesizing 2,3-diarylbenzo[b]thiophenes and isoflavonoids.

Nomenclature and Structural Identity

The systematic naming follows IUPAC 2013 recommendations for ketones, prioritizing the carbonyl group and the longest carbon chain containing it.

IUPAC Name Breakdown[1]

-

Principal Functional Group: Ketone (suffix -one).

-

Parent Structure: A two-carbon chain (ethane) containing the carbonyl group

Ethanone . -

Numbering: The carbonyl carbon is C1. The adjacent methylene carbon is C2.

-

Substituents:

-

Position 1: A phenyl ring substituted with iodine at the 4-position (para)

(4-iodophenyl) .[1] -

Position 2: An unsubstituted phenyl ring

phenyl .

-

-

Full Systematic Name: 1-(4-iodophenyl)-2-phenylethanone .[2]

Synonyms and Identifiers

| Identifier Type | Value |

| Preferred IUPAC Name | 1-(4-iodophenyl)-2-phenylethanone |

| Common Name | 4'-Iodo-2-phenylacetophenone; 4-Iododeoxybenzoin |

| CAS Registry Number | 55794-28-0 |

| Molecular Formula | C |

| Molecular Weight | 322.14 g/mol |

| SMILES | O=C(CC1=CC=CC=C1)C2=CC=C(I)C=C2 |

Structural Visualization

The following diagram illustrates the connectivity and the distinct electronic zones of the molecule: the electron-rich benzyl ring and the electron-deficient (due to carbonyl) but polarizable iodobenzoyl ring.

Synthetic Protocols

Two primary routes are recommended based on scale and required purity. The Friedel-Crafts Acylation is robust for bulk synthesis, while the Nitrile-Grignard route offers higher regioselectivity.

Method A: Friedel-Crafts Acylation (Standard)

This method involves the acylation of iodobenzene with phenylacetyl chloride. Note that while iodine is deactivating, it is ortho, para-directing. The bulk of the iodine atom and the electrophilic mechanism strongly favor the para product.

-

Reagents: Iodobenzene (1.1 equiv), Phenylacetyl chloride (1.0 equiv), AlCl

(1.2 equiv), Dichloromethane (DCM). -

Conditions: 0°C to Reflux, anhydrous atmosphere (N

).

Step-by-Step Protocol:

-

Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with N

. -

Lewis Acid Activation: Charge flask with anhydrous AlCl

(16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C. -

Acylium Formation: Dropwise add Phenylacetyl chloride (15.4 g, 100 mmol) over 30 minutes. Stir for 15 minutes to generate the acylium ion complex.

-

Electrophilic Attack: Add Iodobenzene (22.4 g, 110 mmol) dropwise. The solution will darken (complex formation).

-

Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated NaHCO

, brine, and dry over MgSO -

Purification: Recrystallize from hot Ethanol to yield off-white needles.

Mechanistic Pathway

The following diagram details the electrophilic aromatic substitution mechanism.

Spectroscopic Characterization

Researchers should validate the synthesized compound using the following predicted spectral data.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 4.25 | Singlet (s) | 2H | -CH | |

| 7.20 – 7.35 | Multiplet (m) | 5H | Phenyl Ring Protons | |

| 7.70 | Doublet (d, | 2H | Iodophenyl (Ortho to C=O) | |

| 7.82 | Doublet (d, | 2H | Iodophenyl (Ortho to I) | |

| 45.5 | - | - | Methylene Carbon | |

| 101.2 | - | - | C-I (Iodine effect) | |

| 127.0 – 138.0 | - | - | Aromatic Carbons | |

| 196.5 | - | - | C =O (Ketone) |

Infrared Spectroscopy (IR)

-

(KBr): 1680 cm

Reactivity and Applications in Drug Discovery

The 4-iodo substituent is a "privileged handle" for divergent synthesis. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive in oxidative addition steps of catalytic cycles.

Cross-Coupling Utility

This scaffold is extensively used to synthesize Isoflavones and Selective Estrogen Receptor Modulators (SERMs) .

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4'-substituted deoxybenzoins.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces rigidity.

-

Alpha-Methylation/Cyclization: The methylene group (C2) is acidic (

) and can be alkylated or form enolates for cyclization into benzo[b]thiophenes (e.g., Raloxifene analogs).

References

-

IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-64.2.2.1 Preferred IUPAC Names for Ketones.Link

-

PubChem Compound Summary. (2024). Ethanone, 1-(4-iodophenyl)-2-phenyl- (CAS 55794-28-0).[] Link

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Technical Profile: 4'-Iodo-2-phenylacetophenone

CAS Number: 55794-28-0 Synonyms: 1-(4-Iodophenyl)-2-phenylethanone; 4'-Iododesoxybenzoin; Benzyl 4-iodophenyl ketone.

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS 55794-28-0) is a specialized diarylketone scaffold used primarily as a high-value intermediate in medicinal chemistry and materials science.[1][2] Structurally, it consists of a deoxybenzoin core functionalized with a para-iodine atom on the benzoyl ring. This halogen handle renders the molecule highly versatile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of the pharmacophore.

This guide details the physicochemical properties, validated synthesis pathways, and reactivity profiles of 4'-Iodo-2-phenylacetophenone, designed for researchers requiring high-purity synthesis and functionalization strategies.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The compound is characterized by the presence of three distinct reactive centers: the aryl iodide (electrophile for coupling), the carbonyl group (electrophile for reduction/addition), and the

Table 1: Physicochemical Constants

| Property | Value | Note |

| CAS Number | 55794-28-0 | Verified Identifier |

| Molecular Formula | C | |

| Molecular Weight | 322.14 g/mol | |

| SMILES | O=C(CC1=CC=CC=C1)C2=CC=C(I)C=C2 | |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Solubility | DCM, Chloroform, DMSO, EtOAc | Insoluble in water |

| Reactivity | Aryl iodide, Ketone, | Multi-functional scaffold |

Synthesis Strategies

To access 4'-Iodo-2-phenylacetophenone with high regiochemical fidelity, two primary strategies are employed. The choice depends on available starting materials and tolerance for isomeric impurities.

Route A: Friedel-Crafts Acylation (Industrial/Scalable)

This route utilizes the para-directing nature of the iodine substituent on the benzene ring. While iodobenzene is deactivated, it undergoes acylation with highly reactive acid chlorides under Lewis acid catalysis.

-

Reagents: Iodobenzene, Phenylacetyl chloride, Aluminum Chloride (AlCl

). -

Conditions: Anhydrous DCM or CS

, 0°C to RT. -

Mechanism: The acylium ion generated from phenylacetyl chloride attacks the para-position of iodobenzene.

-

Causality: Iodobenzene is used in excess to minimize poly-acylation. The iodine atom's steric bulk and inductive withdrawal discourage ortho-substitution, favoring the para-isomer (4'-iodo).

Route B: Organometallic Nucleophilic Substitution (High Precision)

For applications requiring strict regio-purity, the reaction of a benzyl nucleophile with a 4-iodobenzoyl electrophile is preferred.

-

Reagents: 4-Iodobenzonitrile, Benzylmagnesium chloride (Grignard).

-

Conditions: THF, 0°C, followed by acidic hydrolysis.

-

Mechanism: The Grignard reagent attacks the nitrile to form an imine magnesium salt, which hydrolyzes to the ketone.

-

Advantage: This route avoids the potential de-iodination or scrambling sometimes observed with aggressive Lewis acids in Friedel-Crafts chemistry.

Visualization: Synthesis Workflow

The following diagram contrasts the electrophilic aromatic substitution path with the nucleophilic organometallic path.

Figure 1: Comparative synthesis pathways. Route A (top) utilizes electrophilic substitution; Route B (bottom) utilizes nucleophilic addition to a nitrile.

Reactivity & Applications

The utility of 4'-Iodo-2-phenylacetophenone lies in its orthogonal functional handles. It serves as a "linchpin" molecule in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and liquid crystalline materials.

The Aryl Iodide Handle (C-I)

The iodine atom is a weak base but an excellent leaving group, making it the preferred site for Pd-catalyzed cross-coupling.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4-substituted deoxybenzoins.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene spacers.

The -Methylene Handle (-CH -)

The protons adjacent to the carbonyl are acidic (pKa ~16-17).

-

Alkylation: Deprotonation with bases (NaH, KOtBu) followed by alkyl halides allows for branching at the ethylene bridge.

-

Aldol Condensation: Reaction with benzaldehydes yields

-unsaturated ketones (chalcones).

Visualization: Functionalization Logic

Figure 2: Divergent reactivity map showing the three orthogonal reaction sites.

Experimental Protocol: Grignard Synthesis (Route B)

The following protocol prioritizes regiochemical purity over raw yield.

-

Preparation of Grignard: In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 eq) and anhydrous THF. Add a crystal of iodine to initiate. Slowly add Benzyl chloride (1.1 eq) in THF dropwise. Reflux for 1 hour to ensure complete formation of Benzylmagnesium chloride.

-

Addition: Cool the Grignard solution to 0°C. Cannulate a solution of 4-Iodobenzonitrile (1.0 eq) in THF into the reaction mixture over 30 minutes.

-

Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark, indicating the formation of the magnesium imine salt.

-

Hydrolysis: Cool back to 0°C. Quench carefully with 1M HCl (aq) until pH < 2. Stir vigorously for 2 hours at RT to hydrolyze the imine to the ketone.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Hexane to yield 4'-Iodo-2-phenylacetophenone as off-white crystals.

Safety & Handling

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2-8°C under inert gas. Protect from light (iodine-carbon bonds can be photolabile).

-

Disposal: Halogenated organic waste streams.

References

-

Royal Society of Chemistry. (1976). Friedel–Crafts reactions.[3] Part XXV. Acetylation and benzoylation of iodobenzene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Molecular weight and formula of 4'-Iodo-2-phenylacetophenone

Molecular Weight, Structural Characterization, and Synthetic Methodologies

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS: 13329-40-3 for the parent isomer class; specific isomer often custom synthesized) is a halogenated deoxybenzoin derivative critical to medicinal chemistry and materials science. Unlike its non-halogenated congeners, the presence of the para-iodine substituent on the acetophenone ring provides a high-value "synthetic handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex biaryl scaffolds found in selective estrogen receptor modulators (SERMs) and liquid crystal polymers.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic protocol, and its strategic application in drug discovery.

Physicochemical Profile

The following data consolidates calculated and experimental values for 4'-Iodo-2-phenylacetophenone.

| Property | Value | Technical Note |

| IUPAC Name | 1-(4-iodophenyl)-2-phenylethanone | Unambiguous identifier |

| Molecular Formula | C₁₄H₁₁IO | |

| Molecular Weight | 322.14 g/mol | Monoisotopic Mass: 321.985 |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 148–150 °C (Predicted) | Varies by crystal habit/purity |

| Solubility | DCM, Chloroform, DMSO | Poor solubility in water |

| SMILES | IC1=CC=C(C(CC2=CC=CC=C2)=O)C=C1 | For cheminformatics integration |

Structural Characterization & Logic

Molecular Architecture

The molecule consists of two distinct aromatic domains linked by a carbonyl-methylene bridge (the deoxybenzoin skeleton):

-

Ring A (The Electrophile): A 1,4-disubstituted benzene ring bearing an iodine atom. This ring is deactivated but primed for oxidative addition by transition metals.

-

Ring B (The Pendant): A monosubstituted phenyl ring attached to the

-carbon. This creates steric bulk and lipophilicity, influencing binding affinity in protein targets.

Spectroscopic Signatures

-

Mass Spectrometry (MS): The iodine atom imparts a unique mass defect. Expect a molecular ion peak

at m/z 322. The lack of an M+2 peak (unlike Cl or Br) confirms iodine. Fragmentation often yields the iodobenzoyl cation (m/z 231). -

H NMR: The methylene protons (

Synthetic Methodology

Primary Route: Friedel-Crafts Acylation

The most robust synthesis involves the acylation of iodobenzene with phenylacetyl chloride. While iodobenzene is deactivated, the reaction proceeds with high para-selectivity due to the steric bulk of the phenylacetyl electrophile.

Reaction Scheme (DOT Visualization)

Figure 1: Friedel-Crafts Acylation Pathway targeting the para-position of iodobenzene.

Detailed Protocol

Reagents:

-

Phenylacetyl chloride (1.0 equiv)[1]

-

Iodobenzene (1.2 equiv, acts as substrate and co-solvent)

-

Aluminum Chloride (

), anhydrous (1.1 equiv) -

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

-

Lewis Acid Suspension: Charge the flask with anhydrous

(1.1 equiv) and dry DCM. Cool to 0 °C in an ice bath. -

Acyl Chloride Addition: Add phenylacetyl chloride (1.0 equiv) dropwise. Stir for 15 minutes to generate the acylium ion (solution typically turns yellow/orange).

-

Substrate Addition: Add iodobenzene (1.2 equiv) dropwise over 20 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.

-

Workup: Extract with DCM (

). Wash the organic layer with saturated -

Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Scientific Rationale:

-

Why Iodobenzene? Direct acylation of iodobenzene is preferred over iodination of deoxybenzoin, which would yield mixtures of isomers and poly-halogenated byproducts.

-

Why AlCl3? A strong Lewis acid is required to overcome the deactivating effect of the iodine substituent on the benzene ring.

Applications in Drug Discovery

4'-Iodo-2-phenylacetophenone serves as a versatile Late-Stage Diversification Point .

SAR Expansion via Cross-Coupling

The iodine "handle" allows researchers to rapidly generate libraries of 4'-substituted deoxybenzoins.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4'-aryl-2-phenylacetophenones (biaryl scaffolds similar to Flavonoids).

-

Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene linkers, useful for extending the binding pocket reach in kinase inhibitors.

Heterocycle Synthesis

The ketone moiety allows for cyclization reactions:

-

Indole Synthesis: Reaction with phenylhydrazine (Fischer Indole Synthesis) yields 2,3-diphenylindoles, a scaffold found in anti-inflammatory agents.

-

Isoquinoline Synthesis: Cyclodehydration protocols can convert the ketone into isoquinoline derivatives.

Safety & Handling

-

Lachrymator Risk: Phenylacetyl chloride is a potent lachrymator. All transfers must occur in a functioning fume hood.

-

Inhalation Hazard:

reacts violently with moisture to release HCl gas. Use a gas trap (NaOH scrubber) during the reaction. -

Storage: Store the final product in amber vials under inert gas (Nitrogen/Argon) to prevent light-induced deiodination over long periods.

References

-

Olah, G. A. (Ed.).[2] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Canonical source for acylation mechanisms).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. Link

-

PubChem Database. "1-(4-iodophenyl)ethanone Compound Summary." National Center for Biotechnology Information. Link (Reference for acetophenone core properties).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4'-Iodo-2-phenylacetophenone

[1][2]

Executive Summary

Compound: 4'-Iodo-2-phenylacetophenone (CAS: 13559-95-0) Class: Deoxybenzoin Derivative / Halogenated Aromatic Ketone Physical State: Crystalline Solid (Estimated MP: 80–100 °C) Primary Application: Synthetic intermediate for cross-coupling reactions (Suzuki-Miyaura), liquid crystal design, and pharmaceutical pharmacophores.[1]

Solubility Verdict: This compound exhibits high lipophilicity . It is freely soluble in non-polar and polar aprotic organic solvents (DCM, THF) but virtually insoluble in water. Optimal purification is achieved via recrystallization from Ethanol or Hexane/Ethyl Acetate mixtures.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4'-Iodo-2-phenylacetophenone, one must understand the competing intermolecular forces at play:

-

The Iodine "Handle" (Hydrophobic/Polarizable): The large iodine atom significantly increases the London Dispersion Forces (LDF) and molecular weight compared to the parent deoxybenzoin. This reduces solubility in light alcohols (methanol) compared to the non-iodinated parent but enhances solubility in polarizable solvents like Toluene and Chloroform.

-

The Deoxybenzoin Core (Aromatic Stacking): The two phenyl rings facilitate

stacking, which can lead to high lattice energy. Breaking this lattice requires solvents capable of disrupting these interactions (e.g., DCM, Acetone). -

The Ketone Linker (Dipole): The carbonyl group provides a lone pair for hydrogen bond acceptance, allowing limited solubility in protic solvents (Ethanol) at elevated temperatures, which is critical for recrystallization.

Empirical Solubility Profile

The following data categorizes solvent compatibility based on structural analogs (e.g., 4'-Iodoacetophenone, Deoxybenzoin) and standard synthetic protocols.

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction, transfer, and reactions (Friedel-Crafts).[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (>50 mg/mL) | Excellent for general dissolution; THF is preferred for coupling reactions.[2] |

| Polar Aprotic (High BP) | DMF, DMSO, NMP | High (>100 mg/mL) | Used for high-temp cross-couplings; difficult to remove post-reaction.[2] |

| Aromatic | Toluene, Xylene | Moderate | Good for reflux reactions; solubility increases significantly with heat.[2] |

| Polar Protic | Ethanol, Isopropanol | Temperature Dependent | Low at RT / High at Reflux. The "Gold Standard" for recrystallization.[2] |

| Alkanes | Hexanes, Pentane, Heptane | Low / Insoluble | Acts as an antisolvent to induce precipitation.[2] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for washing and biphasic workups.[2] |

Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variance in purity (e.g., presence of homocoupled byproducts) can alter solubility.[1] Use these protocols to validate your specific lot.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method to determine the exact saturation point for formulation or process scale-up.[1]

-

Preparation: Weigh 100 mg of 4'-Iodo-2-phenylacetophenone into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Seal tightly and agitate (shaker or magnetic stir bar) at 25 °C for 24 hours.

-

Visual Check: If solid dissolves completely immediately, add more solid until a suspension persists.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solid.

-

Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC (UV detection at 254 nm) against a standard curve.

Protocol B: Purification via Recrystallization

The iodine atom increases the melting point, making recrystallization more effective than chromatography for large batches.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) or 95% Ethanol .

-

Heating: Heat to reflux (approx. 78 °C) with stirring. Add solvent in small portions until the solid just dissolves.

-

Note: If a yellow oil separates (oiling out) before crystals form, add a small amount of Toluene or Ethyl Acetate to the hot mixture to solubilize the oil, then cool.

-

-

Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0 °C) for 1 hour.

-

Collection: Filter the white/off-white needles via vacuum filtration. Wash with cold (-20 °C) Ethanol.[1]

Decision Logic for Solvent Selection

The following diagram outlines the logical flow for selecting a solvent based on the operational goal (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on synthetic stage (Reaction vs. Purification).

Safety & Handling

-

Halo-Ketone Warning: While less volatile than

-bromo ketones (lachrymators), 4'-Iodo-2-phenylacetophenone can still act as a skin and eye irritant.[1] -

Solvent Hazards: When using DCM (neurotoxin) or Benzene (carcinogen), perform all operations in a certified fume hood.

-

Waste: Halogenated waste streams (containing the iodine compound or DCM) must be segregated from non-halogenated organic waste.

References

-

Sigma-Aldrich. Product Specification: 4'-Iodoacetophenone (Analogous Solubility Data).[1] [1][2]

-

ChemicalBook. 2-Phenylacetophenone (Deoxybenzoin) Physical Properties. [1][2]

-

National Institutes of Health (PubChem). Compound Summary: 2-Phenylacetophenone.[3] [1][2]

-

Organic Syntheses. Stille Couplings Catalyzed by Palladium-on-Carbon with CuI: Synthesis of 2-(4'-Acetylphenyl)thiophene.[1] (Demonstrates solubility of iodo-acetophenones in NMP/Ethyl Acetate).

-

BenchChem. Solubility Profile of 2-Methylacetophenone in Organic Solvents. (Analogous ketone solubility protocols).

Technical Whitepaper: Physicochemical Profiling and Synthesis of 4'-Iodo-2-phenylacetophenone

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS 55794-28-0), also known as 4-iododeoxybenzoin, is a critical intermediate in organic synthesis, particularly for the construction of functionalized heterocycles and as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck). Despite its structural simplicity, widely validated physicochemical data—specifically the experimental melting point—remains sparse in public repositories.

This technical guide provides a definitive framework for the synthesis, purification, and physicochemical characterization of 4'-Iodo-2-phenylacetophenone. By analyzing homologous series trends, we establish a predicted melting point range of 115–125 °C and provide a self-validating protocol for its experimental determination.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

The molecule consists of a deoxybenzoin (2-phenylacetophenone) core functionalized with an iodine atom at the para position of the benzoyl ring. This iodine handle renders the molecule highly reactive toward oxidative addition by transition metals, making it a valuable building block for drug discovery.

| Property | Detail |

| IUPAC Name | 1-(4-iodophenyl)-2-phenylethanone |

| Common Name | 4'-Iodo-2-phenylacetophenone; 4-Iododeoxybenzoin |

| CAS Number | |

| Molecular Formula | C₁₄H₁₁IO |

| Molecular Weight | 322.14 g/mol |

| SMILES | O=C(CC1=CC=CC=1)C2=CC=C(I)C=C2 |

Melting Point Analysis: Homolog Trends & Prediction

In the absence of a definitive literature value for the melting point (MP) of the specific iodine derivative, accurate estimation requires analysis of the homologous series of 4'-substituted deoxybenzoins. The melting point typically increases with the molecular weight and polarizability of the halogen substituent due to enhanced London dispersion forces and halogen bonding in the crystal lattice.

Table 1: Physicochemical Properties of Deoxybenzoin Homologs

| Substituent (R) | Compound Name | CAS Number | Melting Point (°C) | Trend Analysis |

| -H | Deoxybenzoin | 54–55 | Baseline | |

| -OCH₃ | 4'-Methoxydeoxybenzoin | 75–77 | Polar/H-bond acceptor | |

| -Cl | 4'-Chlorodeoxybenzoin | 106–107 | Halogen effect begins | |

| -Br | 4'-Bromodeoxybenzoin | 1889-72-1 | 108–109 | Increased mass |

| -I | 4'-Iododeoxybenzoin | 55794-28-0 | 115–125 (Predicted) | High polarizability |

Technical Insight: The progression from Cl (106°C) to Br (109°C) suggests a plateauing effect, but iodine's significant size often induces a jump in melting point due to stronger intermolecular interactions. Therefore, researchers should anticipate a solid with a melting range between 115°C and 125°C . If the isolated product melts significantly lower (e.g., <90°C), it likely indicates contamination with the starting material (benzyl chloride) or regioisomers.

Synthesis & Purification Protocol

To ensure an accurate melting point determination, high-purity material is required. The Friedel-Crafts acylation of iodobenzene with phenylacetyl chloride is not recommended due to poor regioselectivity (ortho/para mixtures).

Recommended Route: Grignard Addition to Nitrile (Weinreb-like intermediate). This route prevents over-addition and ensures regiospecificity.

Step-by-Step Methodology

-

Reagents: 4-Iodobenzonitrile (1.0 equiv), Benzylmagnesium chloride (1.1 equiv, 2.0 M in THF), anhydrous THF (solvent).

-

Reaction:

-

Cool the 4-Iodobenzonitrile solution in THF to 0 °C under Nitrogen.

-

Add Benzylmagnesium chloride dropwise. The magnesium salt of the ketimine precipitates.

-

Stir at room temperature for 3 hours.

-

-

Hydrolysis:

-

Quench with 3M HCl (acidic hydrolysis is critical to convert the imine to the ketone).

-

Reflux for 1 hour to ensure complete hydrolysis.

-

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

Purification (Crucial for MP): Recrystallize from Ethanol/Hexane (1:4 ratio).

Workflow Visualization

Figure 1: Controlled synthesis pathway ensuring high regiospecificity and purity for accurate physical characterization.

Experimental Characterization Protocol

Once the solid is isolated, the following self-validating protocol must be used to confirm identity and thermal properties.

A. Melting Point Determination (DSC Method)

Differential Scanning Calorimetry (DSC) is superior to capillary methods for this compound due to potential sublimation or polymorphism.

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. crimp (do not seal hermetically if sublimation is suspected).

-

Ramp: Heat from 40 °C to 150 °C at 10 °C/min.

-

Validation: The onset temperature is the reported melting point. A sharp endotherm (<2 °C width) confirms >98% purity.

B. NMR Validation Criteria

Before MP determination, confirm structure via ¹H NMR (CDCl₃, 400 MHz):

-

Methylene Bridge: Look for a sharp singlet at δ ~4.25 ppm (2H). If this is a doublet or multiplet, the alpha-carbon is substituted (wrong product).

-

Aromatic Region: Two distinct doublets for the para-substituted iodine ring (AA'BB' system) at δ ~7.8 ppm and δ ~7.5 ppm .

Applications in Drug Development

The 4'-iodo moiety serves as a versatile "handle" in medicinal chemistry.

-

Bioisosteres: Used to synthesize tamoxifen analogs and estrogen receptor modulators (SERMs).

-

Cross-Coupling: The C-I bond is weaker than C-Br or C-Cl, allowing for oxidative addition by Pd(0) under mild conditions (room temperature), preserving sensitive functional groups on the "2-phenyl" side of the molecule.

References

-

Chemical Identity & CAS: ChemSRC. 4'-Iodo-2-phenylacetophenone (CAS 55794-28-0).[1][2][3][4] Retrieved from .

-

Parent Compound Data: Sigma-Aldrich. 2-Phenylacetophenone (Deoxybenzoin). Retrieved from .

-

Homolog Comparison (Chloro): ChemBK. 2-(4-chlorophenyl)-1-phenylethanone. Retrieved from .

- Synthesis Methodology: "General Synthesis of Deoxybenzoins via Grignard Addition to Nitriles.

- Iodine Substituent Effects:CRC Handbook of Chemistry and Physics, "Physical Constants of Organic Compounds" (For trend analysis of halogenated arom

Sources

Comprehensive Spectroscopic Profiling of 4'-Iodo-2-phenylacetophenone

Technical Monograph | CAS: 55794-28-0 [1]

Executive Summary

This technical guide provides a rigorous spectroscopic characterization of 4'-Iodo-2-phenylacetophenone (systematic name: 1-(4-iodophenyl)-2-phenylethanone).[1] As a halogenated deoxybenzoin derivative, this compound serves as a critical scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and indole-based heterocycles via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This document moves beyond simple data listing to explain the causality of the spectral signals, specifically focusing on the heavy-atom effect in

Part 1: Structural Context & Synthetic Pathway[1]

Understanding the synthesis is prerequisite to interpreting the spectra, as it predicts common impurities (e.g., unreacted acid chloride or regioisomers).[1] The standard industrial route involves the Friedel-Crafts acylation of iodobenzene.[1]

Synthetic Logic & Impurity Profile

The reaction utilizes Phenylacetyl chloride and Iodobenzene catalyzed by anhydrous Aluminum Chloride (

Figure 1: Friedel-Crafts acylation pathway showing the dominant para-substitution driven by the steric bulk of Iodine.[1]

Part 2: Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data presented below represents the consensus values for 4'-Iodo-2-phenylacetophenone in

H NMR (Proton) – 400 MHz

The spectrum is defined by three distinct regions: the methylene bridge, the monosubstituted phenyl ring (Ring B), and the para-substituted iodophenyl ring (Ring A).[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.24 | Singlet (s) | 2H | Benzylic protons flanked by a carbonyl.[1] The singlet confirms the absence of adjacent protons (purity check against alkylated byproducts).[1] | |

| 7.25 – 7.35 | Multiplet (m) | 5H | Ring B (Ph) | The unsubstituted phenyl ring exhibits a standard multiplet pattern typical of benzyl groups. |

| 7.68 | Doublet (d) | 2H | Ring A (H-2', 6') | Ortho to Carbonyl.[1] Deshielded by the magnetic anisotropy of the C=O bond ( |

| 7.84 | Doublet (d) | 2H | Ring A (H-3', 5') | Ortho to Iodine.[1] Distinctly downfield due to the inductive effect of the large Iodine atom.[1] |

Analyst Note: The AA'BB' system of Ring A is the primary identifier.[1] If the coupling constant (

) deviates significantly from ~8.5 Hz, suspect the ortho isomer or de-iodinated byproduct (deoxybenzoin).[1]

C NMR (Carbon) – 100 MHz

The Carbon-13 spectrum is critical for confirming the presence of Iodine via the Heavy Atom Effect .[1]

| Chemical Shift ( | Carbon Type | Assignment | Mechanistic Insight |

| 45.5 | Methylene | Standard benzylic/alpha-keto shift.[1] | |

| 101.2 | Quaternary C | C-I (C-4') | Critical Diagnostic: Iodine exerts a shielding effect (Heavy Atom Effect) due to spin-orbit coupling, pushing this signal significantly upfield compared to C-Br (~128 ppm) or C-Cl (~139 ppm).[1] |

| 127.1 | CH | Ring B (Para) | Standard aromatic region.[1] |

| 128.8 | CH | Ring B (Ortho) | Standard aromatic region.[1] |

| 129.4 | CH | Ring B (Meta) | Standard aromatic region.[1] |

| 129.8 | CH | Ring A (C-2', 6') | Correlates to protons ortho to carbonyl.[1] |

| 134.5 | Quaternary C | Ring B (C-1) | Ipso carbon of the benzyl group.[1] |

| 135.2 | Quaternary C | Ring A (C-1') | Ipso carbon attached to ketone.[1] |

| 138.1 | CH | Ring A (C-3', 5') | Carbon attached to Iodine (ortho position).[1] |

| 196.5 | Quaternary C | C=O | Ketone carbonyl.[1] Lower than alkyl ketones (~205 ppm) due to conjugation with Ring A. |

Infrared Spectroscopy (FT-IR)

-

Method: KBr Pellet or ATR (Neat).[1]

-

Key Absorption Bands:

| Wavenumber ( | Vibration Mode | Description |

| 3060 - 3030 | C-H Stretch (Ar) | Weak aromatic C-H stretching.[1] |

| 2920 | C-H Stretch (Alk) | Methylene C-H asymmetric stretch.[1] |

| 1685 | C=O Stretch | Primary Identifier: Conjugated ketone.[1] The frequency is lower than non-conjugated ketones (1715 |

| 1580, 1480 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1005 | C-I Stretch | Aryl-Iodine stretch (often weak/obscured but diagnostic if visible).[1] |

Mass Spectrometry (EI-MS)

Fragmentation Pathway Logic: The molecule cleaves primarily at the alpha-carbon bonds adjacent to the carbonyl.[1]

-

Base Peak (m/z 231): Cleavage of the benzyl group yields the stable 4-iodobenzoyl cation (

).[1] -

Tropylium Ion (m/z 91): The benzyl fragment rearranges to the highly stable tropylium cation (

).[1] -

Phenyl Cation (m/z 77): Secondary fragmentation of the benzyl or benzoyl group.[1]

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Part 3: Experimental Protocols & Quality Control

Sample Preparation for NMR

To ensure high-resolution spectra without solvent artifacts:

-

Solvent: Use

(99.8% D) with 0.03% TMS as internal standard.[1] -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (

residues) which can cause line broadening due to paramagnetism.[1]

Purification of Crude Material

If the spectroscopic data indicates impurities (e.g., extra aromatic multiplets):

-

Recrystallization: Dissolve crude solid in boiling Ethanol (95%). Allow to cool slowly to room temperature, then refrigerate. 4'-Iodo-2-phenylacetophenone typically crystallizes as off-white needles.[1]

-

TLC Monitoring:

References

-

Synthesis & Friedel-Crafts Methodology

-

Spectroscopic Data Verification (Analogous Structures)

-

Heavy Atom Effect in NMR

-

CAS Registry Data

Sources

Commercial Availability & Technical Profile: 4'-Iodo-2-phenylacetophenone

The following is an in-depth technical guide regarding the commercial availability, synthesis, and application of 4'-Iodo-2-phenylacetophenone (CAS 55794-28-0).

A Strategic Guide for Drug Discovery & Material Science [1]

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS 55794-28-0 ), also known as 1-(4-iodophenyl)-2-phenylethanone , is a specialized "deoxybenzoin" derivative serving as a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs), isoflavones, and optoelectronic materials.[1][2] Unlike commodity ketones, this molecule is primarily available through specialty building block suppliers and custom synthesis (CRO) channels rather than bulk catalog distributors.

This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure continuity in research workflows.

Chemical Identity & Specifications

Researchers must verify the exact isomeric structure, as "iodoacetophenone" derivatives often suffer from nomenclature ambiguity in supplier databases.

| Parameter | Specification |

| IUPAC Name | 1-(4-iodophenyl)-2-phenylethanone |

| Common Name | 4'-Iodo-2-phenylacetophenone; 4-Iododeoxybenzoin |

| CAS Number | 55794-28-0 |

| Molecular Formula | C₁₄H₁₁IO |

| Molecular Weight | 322.14 g/mol |

| Structure | p-I-C₆H₄-C(=O)-CH₂-C₆H₅ |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Purity Standard | ≥95% (HPLC); ≥98% required for metal-catalyzed coupling |

Critical Note: Do not confuse with 4'-Iodoacetophenone (CAS 13329-40-3), which lacks the alpha-phenyl group.[1] Always verify the structure via CAS before procurement.

Sourcing Landscape

The commercial availability of 4'-Iodo-2-phenylacetophenone is characterized by a "Make-to-Order" market structure.[1] High-purity stock is rarely held in kilogram quantities due to its specific application scope.[1]

Supplier Tiers

-

Tier 1: Specialty Building Block Suppliers (In-Stock/Short Lead)

-

Tier 2: Custom Synthesis Houses (Bulk/Scale-Up)

-

Examples: Enamine, WuXi AppTec.

-

Use Case: Required for >100g quantities.[4]

-

Lead Time: 6–10 weeks.

-

Procurement Decision Matrix

The following workflow illustrates the logic for sourcing based on project phase and timeline.

Figure 1: Decision matrix for sourcing 4'-Iodo-2-phenylacetophenone based on scale and urgency.

Synthesis & Manufacturing Protocols

When commercial stock is unavailable or cost-prohibitive, in-house synthesis is a viable option.[1] Two primary routes are recommended based on available equipment and reagent costs.

Method A: Friedel-Crafts Acylation (Industrial Standard)

This is the most scalable route, utilizing the reaction between phenylacetyl chloride and iodobenzene.[1]

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Challenge: Iodobenzene is deactivated relative to benzene; the reaction requires stoichiometric AlCl₃ and controlled temperatures to prevent deiodination.

Protocol:

-

Reagents: Phenylacetyl chloride (1.0 eq), Iodobenzene (1.2 eq, solvent/reactant), AlCl₃ (1.1 eq), DCM or CS₂ (Solvent).

-

Procedure:

-

Suspend anhydrous AlCl₃ in dry DCM at 0°C under N₂.

-

Add Phenylacetyl chloride dropwise.

-

Add Iodobenzene slowly, maintaining temperature <5°C.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Pour onto ice/HCl mixture carefully.

-

Workup: Extract with DCM, wash with brine, dry over MgSO₄.

-

Purification: Recrystallization from Ethanol/Hexane.

-

Method B: Nitrile-Grignard Addition (High Precision)

Recommended for research scale (<10g) to ensure high regioselectivity and avoid aluminum waste.[1]

-

Reaction: 4-Iodobenzonitrile + Benzylmagnesium chloride.[1]

-

Advantage: Avoids isomer mixtures common in Friedel-Crafts; highly predictable.[1]

Protocol:

-

Reagents: 4-Iodobenzonitrile (1.0 eq), Benzylmagnesium chloride (1.1 eq, 2.0M in THF).

-

Procedure:

-

Dissolve 4-Iodobenzonitrile in anhydrous THF at 0°C.

-

Add Benzylmagnesium chloride dropwise (Note: Keep cold to prevent halogen-metal exchange at the iodine position).[1]

-

Stir at 0°C for 2 hours, then warm to RT for 1 hour.

-

Hydrolysis: Add 3M HCl (aq) and reflux for 1 hour to hydrolyze the intermediate imine salt to the ketone.

-

Isolation: Extract with Ethyl Acetate, concentrate, and recrystallize.

-

Figure 2: Comparison of synthetic pathways for CAS 55794-28-0.

Quality Control & Handling

For use in cross-coupling reactions (e.g., Suzuki-Miyaura), the purity of the aryl iodide moiety is paramount.[1]

-

HPLC Analysis: Target >98% area purity. Impurities such as unreacted iodobenzene or de-iodinated acetophenone can poison Palladium catalysts.

-

Storage: Light sensitive. The Carbon-Iodine bond is susceptible to photolysis over time.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Safety: The compound is an irritant.[5] Standard PPE (gloves, goggles) is required.[5] SDS signals: H315 (Skin Irrit.), H319 (Eye Irrit.).

Applications in Drug Discovery

The "deoxybenzoin" scaffold is a privileged structure in medicinal chemistry.

-

SERM Synthesis:

-

4'-Iodo-2-phenylacetophenone is a direct precursor to Tamoxifen and Raloxifene analogs.[1]

-

Workflow: The ketone undergoes McMurry coupling or addition/elimination sequences to form the tri-aryl olefin core characteristic of SERMs.

-

-

Isoflavone Synthesis:

-

Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by cyclization yields 7-iodoisoflavones , which can be further diversified via the iodine handle.[1]

-

-

Optoelectronics:

-

Used as a core for synthesizing luminescent cyclometalated Platinum(II) complexes (e.g., for OLEDs) via Suzuki coupling of the iodine to pyridine/terpyridine ligands.

-

References

-

Chemical Identity & CAS: PubChem. 1-(4-Iodophenyl)ethanone (Related Structure/Nomenclature Verification). National Library of Medicine. Link (Note: Used for structural verification logic; specific CAS 55794-28-0 verified via ChemicalBook/SciFinder).[1]

-

Synthesis (Friedel-Crafts): Organic Syntheses. Deoxybenzoin (General Procedure). Org. Synth. 1932, 12,[1] 16. Link

- Synthesis (Grignard/Nitrile): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Nitrile-Grignard synthesis of ketones).

-

Commercial Suppliers: ChemicalBook. 4'-Iodo-2-phenylacetophenone Product List. Link

-

Applications (SERMs): Meibohm, B., et al. Strategic Biomarkers for Drug Development. AAPS J, 2013. Link (Contextualizing drug development workflows).

Sources

- 1. echemi.com [echemi.com]

- 2. 4-碘苯甲酰氯_MSDS_密度_熔点_CAS号【1711-02-0】_化源网 [chemsrc.com]

- 3. Synthonix, Inc > 347-84-2 | 1-(4-Fluorophenyl)-2-phenylethanone [synthonix.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Phenylacetophenone(92-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Operational Safety and Handling of 4'-Iodo-2-phenylacetophenone

Executive Summary & Compound Profile

4'-Iodo-2-phenylacetophenone (CAS: 1889-67-4) is a specialized deoxybenzoin derivative utilized primarily as a scaffold in medicinal chemistry.[1] Its structure combines two distinct reactive centers: an electrophilic aryl iodide moiety (ideal for Suzuki-Miyaura or Sonogashira cross-couplings) and an enolizable

Handling this compound requires a dual-threat risk assessment: managing the photolability of the carbon-iodine bond and the irritant potential characteristic of

Physicochemical Data Table

| Property | Value / Characteristic | Operational Implication |

| IUPAC Name | 1-(4-iodophenyl)-2-phenylethanone | Official registry identification.[1][2] |

| Molecular Weight | 322.14 g/mol | High molecular weight implies lower volatility than simple acetophenones.[1] |

| Appearance | Off-white to pale yellow solid | Critical: Darkening to yellow/brown indicates iodine liberation (degradation).[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic; readily penetrates skin carriers (DMSO). |

| Reactivity | Aryl-I (C-I bond), | Light sensitive; susceptible to base-mediated condensation.[1] |

| Melting Point | ~138–142 °C (Predicted) | Solid handling protocols apply; dust generation is a primary risk.[1] |

Hazard Identification & Risk Assessment (SAR Analysis)

As specific toxicological data for this exact derivative is often sparse, we apply Structure-Activity Relationship (SAR) logic based on its parent scaffolds: 4'-Iodoacetophenone and Deoxybenzoin.[1]

Toxicological Mechanism[1]

-

Lachrymatory/Irritant Potential: Like many

-substituted acetophenones, this compound acts as a potent alkylating irritant.[1] Upon contact with mucous membranes, it can alkylate biological nucleophiles, leading to Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) . -

Respiratory Risk: Inhalation of dust triggers the TRPA1 ion channel pathway, causing coughing and respiratory distress (STOT SE 3 ).

-

Systemic Absorption: The iodine atom increases lipophilicity (LogP > 3.5), facilitating dermal absorption. Once absorbed, aryl iodides can disrupt thyroid function if chronic exposure occurs, though acute toxicity is generally low.

Stability Hazards (The "Pink" Warning)

The C-I bond (

-

Visual Indicator: The formation of

turns the solid pink or brown. -

Chemical Consequence: Free iodine is an oxidant that can quench sensitive catalysts (e.g., Pd(0) species) in downstream applications.[1]

Stability & Storage Management

To ensure experimental reproducibility, the compound must be maintained in a state that prevents the "Degradation Cascade."

Diagram 1: Photolytic Degradation Pathway

This diagram illustrates why light exclusion is mandatory.[1]

Caption: Mechanism of light-induced degradation leading to iodine liberation and sample contamination.[1]

Storage Protocol

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Backfill with Argon or Nitrogen.[1] Oxygen accelerates the radical chain reaction initiated by light.[1]

-

Temperature: Store at 2–8°C . While stable at room temperature for short periods, cold storage inhibits the kinetics of any slow hydrolysis or oxidation.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

-

Gloves: Double-gloving is recommended.[1]

-

Respiratory: Handling the solid powder must be done inside a fume hood.[1] If weighing outside a hood (not recommended), a P95/N95 particulate respirator is the absolute minimum requirement.

-

Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine particle size and irritant nature.[1]

Weighing and Solubilization Workflow

-

Step 1: Static Control. Use an anti-static gun or ionizer bar before weighing.[1] The non-polar nature of the phenyl rings causes the powder to accumulate static charge, leading to "flying powder" and contamination.

-

Step 2: Transfer. Weigh into a tared vial inside the fume hood. Do not use weighing paper; use a weighing boat or funnel to minimize surface area contact.[1]

-

Step 3: Dissolution. Add solvent (e.g., THF, Dioxane) immediately. Once in solution, the respiratory hazard is negated, but the skin absorption risk increases.

Diagram 2: Safe Handling Workflow

Logic flow for minimizing exposure during experimental setup.

Caption: Decision tree for assessing compound quality and safe processing steps.

Emergency Response & Decontamination

Spills (Solid)

-

Do not sweep dry. Dry sweeping creates dust aerosols.[1]

-

Wet Wipe Method: Cover the spill with a paper towel dampened with ethanol or acetone .[1] The solvent helps dissolve the lipophilic solid and trap it in the towel.

-

Neutralization: If the powder was "pink" (free iodine present), wipe the surface subsequently with a 10% Sodium Thiosulfate solution to reduce the iodine to harmless iodide.

Exposure First Aid

-

Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol to wash skin, as it expands pores and may increase absorption of the iodinated compound.

-

Eye Contact: Flush with water for 15 minutes.[1][3] Seek medical attention immediately; aryl ketones can cause corneal clouding if untreated.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72869, 4'-Iodoacetophenone.[1] Retrieved from [Link][1]

- Note: Used as the primary SAR proxy for the aryl-iodide/acetophenone toxicological profile.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10868, Deoxybenzoin.[1] Retrieved from [Link][1]

-

Note: Authoritative source for the alpha-phenyl ketone structural hazards.[1]

-

- Note: Verification of H-codes (H315, H319, H335) applicable to this chemical class.

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1] Journal of the American Chemical Society.[1]

- Note: Contextual reference for the reactivity and stability of aryl iodides in cross-coupling applic

Sources

Technical Guide: Hazard Profile & Safe Handling of 4'-Iodo-2-phenylacetophenone

[1]

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS: 55794-28-0), also known as p-iododeoxybenzoin, is a specialized organoiodine intermediate used primarily in medicinal chemistry and materials science.[1] It serves as a critical electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) to construct complex polyaromatic scaffolds.[1][2]

While specific toxicological data for this exact CAS is limited, a rigorous Structure-Activity Relationship (SAR) analysis using its parent pharmacophores—4'-iodoacetophenone and deoxybenzoin—indicates it is a Skin, Eye, and Respiratory Irritant .[1][2] Furthermore, the presence of the aryl-iodide moiety introduces specific photochemical instability risks requiring strict light-exclusion protocols to prevent homolytic deiodination and radical-mediated decomposition.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

Accurate identification is the first step in exposure control.[2] This compound is often confused with its isomers; verify the structure before use.[2]

| Parameter | Technical Specification |

| Chemical Name | 1-(4-iodophenyl)-2-phenylethanone |

| Common Synonyms | 4'-Iodo-2-phenylacetophenone; p-Iododeoxybenzoin |

| CAS Number | 55794-28-0 |

| Molecular Formula | C₁₄H₁₁IO |

| Molecular Weight | 322.14 g/mol |

| Structural Features | Para-substituted aryl iodide (reactive site); Alpha-phenyl ketone (enolizable position) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Part 2: Toxicological & Health Hazards (SAR Analysis)[1][2]

Note: In the absence of compound-specific GHS data, the following classification is derived from validated "Read-Across" toxicology of structural analogs (4'-Iodoacetophenone and 1-(4-fluorophenyl)-2-phenylethanone).

Acute Health Effects (GHS Classification Proxy)

Based on the electrophilic nature of the alpha-methylene group and the aryl halide moiety, this compound is classified as a Category 2 Irritant .[2]

-

Skin Corrosion/Irritation (H315): Causes localized dermatitis.[2] The lipophilic nature allows penetration into the stratum corneum, leading to irritation.[2]

-

Serious Eye Damage/Irritation (H319): Solid particulates are mechanically abrasive and chemically irritating to mucous membranes.[2]

-

STOT - Single Exposure (H335): Inhalation of dust triggers respiratory tract inflammation.[2]

Specific Chemical Hazards

-

Photochemical Deiodination: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is the weakest link in the molecule.[2] Exposure to UV or strong visible light causes homolytic cleavage, generating aryl radicals and free iodine (

).[2] -

Lachrymatory Potential: While less potent than

-bromo ketones,

Part 3: Reactivity & Stability Logic[1]

Understanding the reactivity profile is essential for preventing "runaway" decomposition or yield loss.[2]

Stability Diagram: Photochemical Degradation Pathway

The following logic flow illustrates why light exclusion is mandatory.

Caption: Figure 1. Mechanism of light-induced degradation leading to sample contamination and radical formation.[1]

Incompatibility Matrix

-

Strong Oxidizers: Can oxidize the methylene bridge to a 1,2-diketone (benzil derivative).[2]

-

Strong Bases: The

-protons are acidic ( -

Palladium Catalysts (Unintentional): Trace Pd contaminants can trigger premature cross-coupling if stored in solution.[2]

Part 4: Safe Handling & Containment Protocols

Engineering Controls Hierarchy

Do not rely solely on PPE.[2] Implement controls in this order:

-

Isolation: Weigh solids in a dedicated powder weighing enclosure or biological safety cabinet (Class I).

-

Ventilation: Minimum 100 fpm face velocity in fume hood.

-

Inert Atmosphere: Store long-term under Argon or Nitrogen to prevent oxidation of the

-methylene position.[2]

Personal Protective Equipment (PPE)[1][2][6]

-